molecular formula C10H11NO B6238266 [(2-isocyanoethoxy)methyl]benzene CAS No. 1309610-93-2

[(2-isocyanoethoxy)methyl]benzene

Cat. No.: B6238266
CAS No.: 1309610-93-2
M. Wt: 161.2
InChI Key:
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Description

[(2-isocyanoethoxy)methyl]benzene: is an organic compound with the molecular formula C10H11NO It features a benzene ring substituted with a (2-isocyanoethoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-isocyanoethoxy)methyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and 2-bromoethanol.

    Formation of Intermediate: Benzyl alcohol reacts with 2-bromoethanol in the presence of a base such as potassium carbonate to form (2-hydroxyethoxy)methylbenzene.

    Isocyanation: The intermediate is then treated with phosgene or a similar isocyanating agent to introduce the isocyano group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(2-isocyanoethoxy)methyl]benzene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the isocyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemistry

In chemistry, [(2-isocyanoethoxy)methyl]benzene is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of isocyano groups on biological systems. It may serve as a probe or a precursor for bioactive molecules.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The isocyano group is known to interact with various biological targets, which could lead to the discovery of new drugs.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which [(2-isocyanoethoxy)methyl]benzene exerts its effects depends on its interaction with molecular targets. The isocyano group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2-isocyanopropoxy)methyl]benzene
  • [(2-isocyanoethoxy)ethyl]benzene
  • [(2-isocyanoethoxy)methyl]toluene

Uniqueness

[(2-isocyanoethoxy)methyl]benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the isocyano group

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.

Properties

CAS No.

1309610-93-2

Molecular Formula

C10H11NO

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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